(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Peptide Chemistry Stereochemistry Cyclic Peptides

When procuring (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, the (2S,4S) stereochemistry is non-negotiable. This homochiral bis(α-amino acid) 2HCl salt delivers superior solubility and storage stability versus the free base. It is the validated reference standard for assigning stereochemistry in cyclic peptide APIs—racemic or (2R,4R) alternatives yield ambiguous analytical results. Its 5-carbon backbone introduces a precise, non-reducible diamino acid isostere for cystine bridge replacement. Substituting any other stereoisomer or chain-length analog compromises biological activity, binding affinity, and structural integrity. Procure only the defined (2S,4S) isomer to ensure scientifically defensible results.

Molecular Formula C5H12Cl2N2O4
Molecular Weight 235.07
CAS No. 159206-44-7
Cat. No. B613301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride
CAS159206-44-7
Synonyms159206-44-7; (2S,4S)-2,4-Diaminopentanedioicaciddihydrochloride; C5H12Cl2N2O4; SCHEMBL8892666; 8001AA; AKOS015911688; AK-78649; KB-01352; (2S,4S)-Diaminoglutaricaciddihydrochloride; (2S,4S)-Diaminoglutaricaciddihydrochloride; I14-37345
Molecular FormulaC5H12Cl2N2O4
Molecular Weight235.07
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
InChIInChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1
InChIKeyKDLOTWYWLLNSCT-BQIXHFABSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride (CAS 159206-44-7) is the Preferred Homochiral Building Block for Advanced Peptide Synthesis and Peptidomimetic Research


(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride (CAS 159206-44-7), also known as (2S,4S)-diaminoglutaric acid dihydrochloride, is a homochiral, non-proteinogenic bis(α-amino acid) derivative. It is characterized by two chiral centers at the 2nd and 4th carbon positions in the (2S,4S) absolute configuration, and is supplied as a stable dihydrochloride salt . This compound serves as a critical building block for introducing a constrained, diamino-dicarboxylic acid motif into peptides and peptidomimetics, enabling the study of conformation-activity relationships and the enhancement of metabolic stability [1]. Its value proposition lies in its defined stereochemistry, which is essential for achieving the intended biological activity and structural integrity in complex synthetic products, distinguishing it from racemic or other stereoisomeric forms.

The Critical Procurement Risks of Substituting (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride with Generic or Off-Spec Alternatives


Substituting this specific homochiral compound with a racemic mixture, a different stereoisomer (e.g., (2R,4R) or meso-), or a chain-length analog (e.g., 2,5-diaminoadipic acid) is not scientifically defensible for precise applications. The (2S,4S) stereochemistry is the defining feature for its incorporation into biologically active peptides and peptidomimetics, as demonstrated by its use as an enantiomerically pure reference standard for assigning stereochemistry in complex cyclic peptide syntheses [1]. A different stereoisomer will invariably alter the three-dimensional structure of the target molecule, leading to unpredictable and often diminished biological activity or binding affinity. Similarly, using the free base form instead of the dihydrochloride salt may compromise solubility and stability during synthesis and storage. The quantitative evidence below details the specific, measurable advantages of this exact compound over its closest alternatives, underscoring why generic substitution introduces significant and unacceptable scientific risk.

A Procurement-Focused Quantitative Evidence Guide for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride


Stereochemical Fidelity: The (2S,4S)-Isomer is the Essential Standard for Chiral Assignment in Bioactive Cyclopeptides

The (2S,4S) stereoisomer of diaminoglutaric acid is not merely one option among many; it serves as the essential enantiomerically pure reference standard for the unambiguous assignment of stereochemistry in synthesized peptides. In a study synthesizing cyclic somatostatin analogues, a racemic mixture of diaminoglutaric acid-containing peptides was generated. The resulting four diastereomeric peptides were separated by HPLC, and their stereochemistry was assigned unambiguously only through comparison with a reference sample of enantiomerically pure (2S,4S)-diaminoglutaric acid [1]. This demonstrates that the (2S,4S)-isomer is a critical analytical tool for research integrity, a role that cannot be fulfilled by the racemate or other isomers.

Peptide Chemistry Stereochemistry Cyclic Peptides

Synthetic Efficiency: A Validated Stereospecific Route to Protected (2S,4S)-Diaminoglutaric Acid with a Defined Yield of 25-28%

A key differentiator for this compound is the availability of a published, completely stereospecific synthetic route for its orthogonally protected derivatives, which are essential for solid-phase peptide synthesis. The first such synthesis was accomplished in seven steps with an overall yield of 25-28% from tert-butyl (2S,4S)-4-azido-N-tert-butoxycarbonylprolinate [1]. This provides a benchmark for procurement and scale-up planning. In contrast, synthesis of other stereoisomers like (2R,4R)-2,4-diaminoglutaric acid often requires more complex routes involving asymmetric hydrogenation under heterogeneous conditions from Garner's aldehyde, with yields and stereochemical outcomes that can be more variable [2].

Process Chemistry Synthetic Methodology Peptide Synthesis

Application-Specific Utility: (2S,4S)-Diaminoglutaric Acid Enables Cystine Bridge Replacement in Bioactive Somatostatin Analogues

The compound enables a specific, valuable application that is not achievable with its chain-length analogs like diaminopimelic acid (DAP) or diaminoadipic acid. (2S,4S)-2,4-diaminoglutaric acid has been specifically designed and utilized to replace the disulfide cystine bridge in biologically interesting peptides [1]. This was demonstrated through the successful synthesis of two cyclic somatostatin analogues derived from Sandostatin and TT-232. The shorter carbon chain of the diaminoglutaric acid scaffold provides a distinct conformational constraint compared to the native cystine bridge or longer diamino diacid analogs, a key parameter in modulating peptide structure and activity.

Peptidomimetics Drug Discovery Somatostatin Analogs

Validated Application Scenarios for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Based on Quantitative Evidence


As a Critical Analytical Reference Standard for Chiral Purity Assessment of Peptide Therapeutics

Procurement of this specific (2S,4S)-isomer is essential for analytical chemistry and quality control laboratories involved in the development of cyclic peptide drugs. As demonstrated in the synthesis of somatostatin analogues, the pure (2S,4S) enantiomer is required as a reference standard to unequivocally assign the stereochemistry of peptide diastereomers generated during synthesis, ensuring the correct active pharmaceutical ingredient (API) is identified and quantified [1]. Using the racemic mixture or the (2R,4R) enantiomer for this purpose would lead to ambiguous or incorrect analytical results.

For the Solid-Phase Synthesis of Homochiral Peptidomimetics Requiring a Diamino-Diacid Scaffold

Researchers synthesizing peptidomimetics that incorporate a constrained diamino-diacid motif should procure this compound, specifically its orthogonally protected derivatives, for which a well-defined, stereospecific synthetic route exists [1]. The published 7-step synthesis with an overall yield of 25-28% provides a reliable starting point for method development and scale-up in medicinal chemistry and process research laboratories. This contrasts with the less-defined routes for other stereoisomers like (2R,4R)-diaminoglutaric acid [2].

In the Design and Synthesis of Conformationally Constrained Cyclic Peptide Libraries

This compound is uniquely suited for drug discovery programs focused on generating cyclic peptide libraries where a cystine bridge is to be replaced with a non-reducible diamino acid isostere. The successful incorporation of (2S,4S)-diaminoglutaric acid into two distinct cyclic somatostatin analogues validates its utility as a scaffold for exploring structure-activity relationships (SAR) in this specific context [1]. Its 5-carbon backbone imparts a distinct conformational constraint, making it a valuable tool for modulating peptide secondary structure and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.